

Comparative Analysis of the Therapeutic Window for Different CENP-E Inhibitors

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Compound of Interest

Compound Name: *Cap-dependent endonuclease-IN-7*

Cat. No.: B15565296

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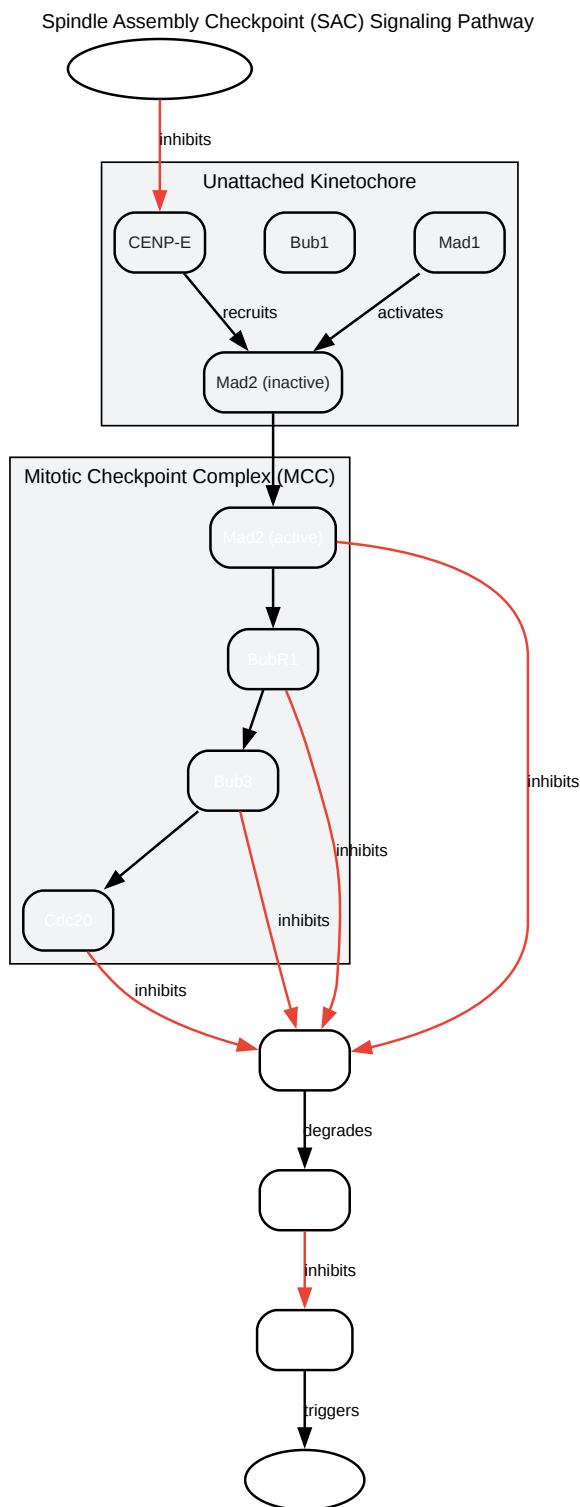
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window for three prominent Centromere Protein E (CENP-E) inhibitors: GSK923295A, PF-2771, and Compound-A. CENP-E is a kinesin-like motor protein crucial for chromosome alignment during mitosis, making it a compelling target for anticancer therapies. Inhibitors of CENP-E disrupt the mitotic process, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.^[1] This analysis summarizes available preclinical and clinical data to facilitate a comparative understanding of their therapeutic potential.

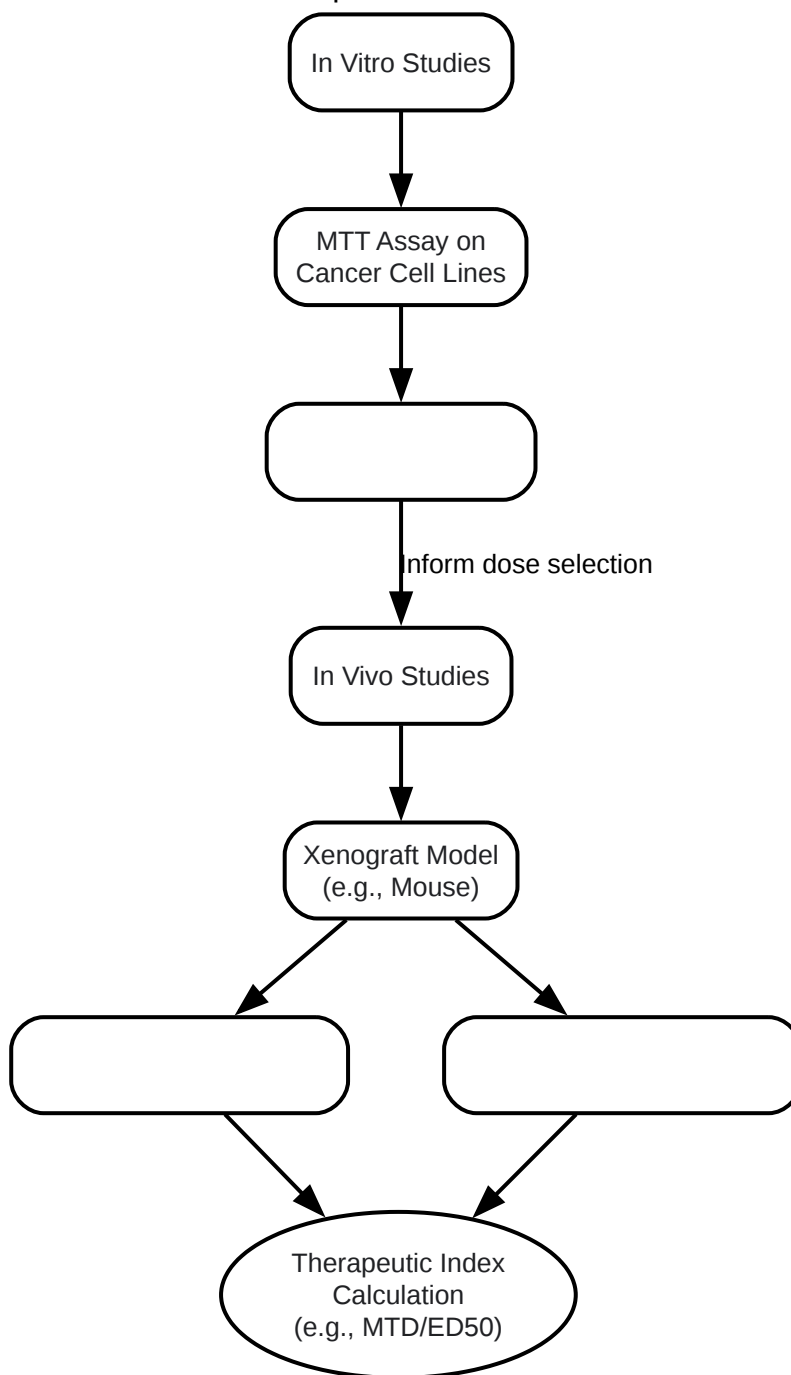
Mechanism of Action: Targeting the Spindle Assembly Checkpoint

CENP-E inhibitors function by impeding the motor domain of the CENP-E protein. This prevents the proper attachment and alignment of chromosomes at the metaphase plate during mitosis.^[1] The disruption of this process activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures genomic stability.^[1] Persistent activation of the SAC due to CENP-E inhibition leads to prolonged mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.^[1]

Below is a diagram illustrating the signaling pathway of the Spindle Assembly Checkpoint and the role of CENP-E.



Workflow for Therapeutic Window Determination

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References

- 1. ijpbs.com [ijpbs.com]
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